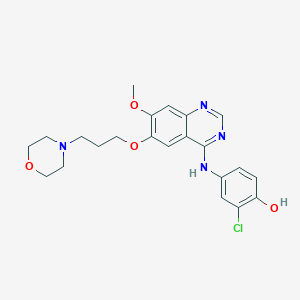

4-Defluoro-4-hydroxy Gefitinib

Description

Significance of Metabolite Research in Pharmacological Sciences

The investigation of how drugs are chemically altered by the body, a process known as biotransformation or drug metabolism, is a fundamental aspect of pharmacological and toxicological sciences. scitechnol.comwikipedia.org When a drug enters the body, it is subjected to a series of biochemical reactions, primarily in the liver, that convert it into various new compounds called metabolites. scitechnol.comopenaccessjournals.com These metabolites can have different properties than the original drug; they may be therapeutically active, inactive, or even toxic. nih.govcreative-proteomics.com

Overview of Gefitinib (B1684475) as an Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor

Gefitinib, a synthetic anilinoquinazoline (B1252766) compound, is a targeted cancer therapy used in the treatment of non-small cell lung cancer (NSCLC). aacrjournals.orgbiotech-asia.org It functions as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. drugbank.comeuropa.eu EGFR is a protein on the surface of cells that, when activated by growth factors, triggers signaling cascades that lead to cell proliferation, survival, and migration. aacrjournals.orgersnet.org

In many cancer cells, EGFR is overexpressed or contains activating mutations, leading to uncontrolled growth and tumor progression. drugbank.com Gefitinib was designed to specifically target the EGFR pathway. ersnet.org It competitively binds to the adenosine (B11128) triphosphate (ATP) binding site within the EGFR's intracellular tyrosine kinase domain. aacrjournals.orgdrugbank.com This action blocks the receptor's ability to phosphorylate itself (autophosphorylation), thereby inhibiting the downstream signaling pathways that drive malignant cell growth and survival. ersnet.orgnih.gov

Contextualization of 4-Defluoro-4-hydroxy Gefitinib as a Key Oxidative Metabolite of Gefitinib

Following administration, Gefitinib undergoes extensive metabolism, primarily in the liver. pharmgkb.orgresearchgate.net This biotransformation is mainly carried out by enzymes from the cytochrome P450 (CYP) family, with CYP3A4 being the principal contributor, and CYP3A5 and CYP2D6 also playing a role. pharmgkb.orgnih.gov

Interactive Data Tables

Table 1: Key Enzymes in Gefitinib Metabolism

This table summarizes the primary cytochrome P450 enzymes involved in the biotransformation of Gefitinib.

| Enzyme | Role in Gefitinib Metabolism |

| CYP3A4 | Major enzyme responsible for the overall oxidative metabolism of Gefitinib. pharmgkb.orgtga.gov.autandfonline.com |

| CYP2D6 | Mediates the formation of the major plasma metabolite, O-desmethyl gefitinib, and contributes to overall metabolism. nih.govtandfonline.comaacrjournals.org |

| CYP3A5 | Plays a minor role in Gefitinib metabolism, producing a similar range of metabolites to CYP3A4 but to a lesser extent. pharmgkb.orgnih.govtandfonline.com |

| CYP1A1 | Involved in the metabolism of Gefitinib, showing a higher in vitro maximum clearance than CYP3A4 and CYP3A5 in one study. nih.govaacrjournals.org |

Table 2: Major Metabolic Pathways of Gefitinib

This table outlines the principal biotransformation reactions that Gefitinib undergoes.

| Metabolic Pathway | Description | Resulting Metabolite Type |

| Oxidative Defluorination | Replacement of the fluorine atom on the halogenated phenyl group with a hydroxyl group. drugbank.comtga.gov.au | Forms this compound. frontiersin.org |

| O-demethylation | Removal of the methyl group from the methoxy-substituent on the quinazoline (B50416) ring. drugbank.comtga.gov.au | Forms O-desmethyl gefitinib, the major metabolite in human plasma. tga.gov.au |

| Morpholine (B109124) Ring Metabolism | Oxidation and opening of the morpholine ring on the N-propoxymorpholino group. drugbank.comnih.gov | Forms various metabolites resulting from changes to the side chain. |

| Conjugation (Phase II) | Further biotransformation of oxidative metabolites into sulfate (B86663) and glucuronide conjugates. researchgate.net | Forms more water-soluble conjugated metabolites for excretion. |

Compound Information

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-[[7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4O4/c1-29-20-13-18-16(12-21(20)31-8-2-5-27-6-9-30-10-7-27)22(25-14-24-18)26-15-3-4-19(28)17(23)11-15/h3-4,11-14,28H,2,5-10H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWXTDMHBQBADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)O)Cl)OCCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458189 | |

| Record name | AGN-PC-071U1N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847949-50-2 | |

| Record name | 2-Chloro-4-[[7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847949-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | M-387783 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-071U1N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-387783 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4EV2Y7TJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation and Metabolic Pathways Leading to 4 Defluoro 4 Hydroxy Gefitinib

Phase I Hepatic Metabolism of Gefitinib (B1684475)

The initial phase of gefitinib metabolism is predominantly hepatic and involves a series of reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These Phase I reactions introduce or expose functional groups on the gefitinib molecule, preparing it for subsequent metabolic steps or excretion. Three primary sites of biotransformation have been identified for gefitinib: metabolism of the N-propoxymorpholino group, demethylation of the methoxy-substituent on the quinazoline (B50416) ring, and oxidative defluorination of the halogenated phenyl group. echemi.com

Identification of Oxidative Defluorination as a Major Metabolic Pathway

Oxidative defluorination represents a significant metabolic route for gefitinib. echemi.complos.org This process involves the replacement of a fluorine atom on the halogenated phenyl group of the gefitinib molecule with a hydroxyl group, resulting in the formation of 4-Defluoro-4-hydroxy Gefitinib. echemi.comresearchgate.net This biotransformation is noteworthy as the carbon-fluorine bond is generally strong and metabolically stable. The occurrence of oxidative defluorination highlights the specific enzymatic capabilities of the hepatic system in metabolizing this complex molecule. hyphadiscovery.com Studies utilizing human liver microsomes have confirmed oxidative defluorination as one of the main metabolic routes for gefitinib, alongside oxidation of the morpholine (B109124) ring and O-demethylation. plos.org

Enzymatic Catalysis by Cytochrome P450 (CYP) Isoforms

The metabolic conversion of gefitinib, including the formation of this compound, is catalyzed by several isoforms of the cytochrome P450 enzyme system.

CYP1A1 has been identified as a key enzyme in the metabolism of gefitinib, particularly in extrahepatic tissues such as the lungs. nih.gov Research has shown that CYP1A1 can produce significant amounts of the para-hydroxyaniline metabolite, which is derived from the oxidative defluorination of gefitinib. nih.gov The activity of CYP1A1 in tumor cells may also play a role in the local metabolism of the drug. researchgate.net The biochemical reaction leading to 4-defluoro-4-hydroxygefitinib can be catalyzed by CYP1A1. clinpgx.org

The following table summarizes the key CYP450 isoforms involved in the metabolism of gefitinib.

| CYP Isoform | Role in Gefitinib Metabolism | Primary Metabolites Formed |

| CYP1A1 | Involved in extrahepatic metabolism, particularly in the lungs. nih.gov | Para-hydroxyaniline metabolite via oxidative defluorination. nih.gov |

| CYP3A4 | Primary enzyme for hepatic metabolism. echemi.comclinpgx.org | A wide range of metabolites, including those from oxidative defluorination and morpholine ring oxidation. plos.orgnih.gov |

| CYP3A5 | Contributes to hepatic metabolism, but to a lesser extent than CYP3A4. nih.gov | A similar range of metabolites to CYP3A4. nih.gov |

| CYP2D6 | Primarily responsible for the formation of O-Desmethyl Gefitinib (DMT-GFT). nih.govmedchemexpress.comcaymanchem.com | O-Desmethyl Gefitinib (DMT-GFT). medchemexpress.comcaymanchem.com |

Comparative Analysis of Primary Gefitinib Metabolites

Gefitinib is metabolized into several primary metabolites, with this compound and O-Demethyl Gefitinib (DMT-GFT) being among the most significant. A comparative analysis of these two metabolites reveals distinct differences in their formation and biochemical properties.

O-Demethyl Gefitinib (DMT-GFT)

O-Demethyl Gefitinib is a major active metabolite of gefitinib found in human plasma. medchemexpress.comcaymanchem.com Its formation is primarily dependent on the activity of the CYP2D6 isoform. nih.govmedchemexpress.com This metabolic pathway involves the demethylation of the methoxy-substituent on the quinazoline ring of the gefitinib molecule. echemi.com DMT-GFT has been shown to inhibit EGFR with an IC50 of 36 nM in subcellular assays. medchemexpress.com However, it is less active in whole-cell assays compared to the parent drug. caymanchem.com

The table below provides a comparative overview of this compound and O-Demethyl Gefitinib.

| Feature | This compound | O-Demethyl Gefitinib (DMT-GFT) |

| Metabolic Pathway | Oxidative Defluorination echemi.complos.org | O-demethylation echemi.com |

| Primary Catalyzing Enzyme(s) | CYP1A1, CYP3A4, CYP3A5 clinpgx.org | CYP2D6 nih.govmedchemexpress.com |

| Site of Modification | Halogenated phenyl group echemi.com | Methoxy-substituent on the quinazoline ring echemi.com |

| Chemical Change | Replacement of a fluorine atom with a hydroxyl group echemi.com | Removal of a methyl group from the methoxy (B1213986) substituent echemi.com |

Biotransformation Leading to O-Demorpholinopropyl Gefitinib (DMOR-GFT)

The formation of O-Demorpholinopropyl Gefitinib (DMOR-GFT) is a result of significant modification of the N-propoxymorpholino side chain of the parent drug. drugbank.com This metabolic process is characterized by the opening of the morpholine ring followed by its stepwise removal, a major pathway in the biotransformation of gefitinib. clinpgx.orgresearchgate.net

Studies in humans and various animal models have consistently identified morpholine ring oxidation as a primary route of metabolism. nih.govtandfonline.com In vitro investigations using human liver microsomes have detailed this pathway, which involves the cleavage and progressive removal of both the morpholine ring and the entire propoxy side chain. clinpgx.orgresearchgate.net This dealkylation process ultimately yields the DMOR-GFT metabolite. nih.govbiotech-asia.orgfrontiersin.org The enzymatic catalysis of this pathway is primarily attributed to CYP3A4, a key enzyme in hepatic drug metabolism. drugbank.comresearchgate.net

Table 1: Metabolic Pathway to O-Demorpholinopropyl Gefitinib (DMOR-GFT)

| Feature | Description |

| Parent Compound | Gefitinib |

| Metabolic Reaction | Morpholine ring opening, dealkylation |

| Resulting Metabolite | O-Demorpholinopropyl Gefitinib (DMOR-GFT) |

| Primary Enzyme | Cytochrome P450 3A4 (CYP3A4) |

| Site of Metabolism | N-propoxymorpholino group |

Biotransformation Leading to this compound (DF-GFT)

The generation of this compound (DF-GFT) occurs through a distinct metabolic route known as oxidative defluorination. drugbank.comnih.govresearchgate.net This biotransformation targets the halogenated phenyl group of the gefitinib molecule, where a fluorine atom is replaced by a hydroxyl group. nih.govbiotech-asia.org

This pathway, while identified as a route of gefitinib metabolism, is considered a minor route in in vitro studies with human liver microsomes compared to morpholine ring oxidation. clinpgx.orgresearchgate.net However, it leads to the formation of a significant metabolite. The oxidative defluorination process is catalyzed by cytochrome P450 enzymes. researchgate.net Specifically, research using human pulmonary microsomes has shown that CYP1A1 can produce notable quantities of the para-hydroxyaniline metabolite, which corresponds to DF-GFT. nih.gov This suggests that extrahepatic metabolism, particularly in the lungs, may contribute to the formation of this compound. nih.govacs.org The bioactivation of gefitinib through this pathway can lead to a reactive quinone-imine intermediate. acs.org

Table 2: Metabolic Pathway to this compound (DF-GFT)

| Feature | Description |

| Parent Compound | Gefitinib |

| Metabolic Reaction | Oxidative Defluorination |

| Resulting Metabolite | This compound (DF-GFT) |

| Key Enzymes | Cytochrome P450 1A1 (CYP1A1), Cytochrome P450 3A4 (CYP3A4) |

| Site of Metabolism | Halogenated phenyl group |

Biological Activity and Functional Profiles of 4 Defluoro 4 Hydroxy Gefitinib

In Vitro Assessment of Cell Proliferation Inhibition

The capacity of 4-Defluoro-4-hydroxy Gefitinib (B1684475) to inhibit the growth of cancer cells has been evaluated in preclinical studies, allowing for a comparison with the efficacy of the parent drug, Gefitinib.

The IC₅₀ value for 4-Defluoro-4-hydroxy Gefitinib was determined to be 0.5 µM in H322 cells, compared to 0.13 µM for the parent compound, Gefitinib. nih.gov This suggests that while the metabolic conversion to this compound results in a slight reduction in potency, the metabolite is still a strong inhibitor of cancer cell proliferation. nih.gov

Table 1: Comparative IC₅₀ Values for Inhibition of Cell Proliferation in H322 Cells

| Compound | IC₅₀ (µM) nih.gov |

|---|---|

| Gefitinib | 0.13 |

| This compound (M2) | 0.5 |

| O-Demethyl Gefitinib (M3) | 1.4 |

The inhibitory effect of this compound on cancer cell growth is dose-dependent. nih.gov In preclinical models using the H322 NSCLC cell line, increasing concentrations of the metabolite led to a greater reduction in cell proliferation. nih.gov This characteristic is crucial for understanding its biological activity, as it demonstrates a direct relationship between the concentration of the compound and its therapeutic effect at the cellular level. This dose-dependent inhibition was observed over a concentration range from 0.05 to 10 µM. nih.gov

Evaluation of Epidermal Growth Factor Receptor Autophosphorylation Inhibition

The primary mechanism of action for Gefitinib and its active metabolites is the inhibition of EGFR tyrosine kinase activity, which is initiated by blocking the autophosphorylation of the receptor. guidechem.comnih.gov

Research has shown that this compound is as potent as the parent compound, Gefitinib, in inhibiting the autophosphorylation of EGFR. nih.gov In studies using H322 cells, both Gefitinib and its metabolites, including this compound, were shown to inhibit EGFR autophosphorylation with the same level of potency when stimulated with EGF. nih.gov This finding is significant, as it indicates that the metabolic alteration does not diminish the compound's ability to engage and inhibit its primary molecular target.

By effectively inhibiting EGFR autophosphorylation, this compound plays a role in blocking the activation of critical downstream signaling pathways that are essential for tumor cell growth and survival. nih.govnih.gov The phosphorylation of EGFR creates docking sites for various signaling proteins that activate cascades such as the Ras/MAPK and PI3K/AKT pathways. jcancer.orgmedrxiv.org The inhibition of EGFR by this compound, therefore, leads to the suppression of these downstream signals, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis. nih.govmedrxiv.org This sustained inhibition of key signaling pathways like MAPK and AKT is crucial for the anti-tumor activity observed. nih.gov

Differential Photoreactivity and Photo(geno)toxicity Among Gefitinib Metabolites

The structural changes that occur during the metabolism of Gefitinib can alter the molecule's interaction with UV light, leading to varying levels of photoreactivity and potential for phototoxicity among its metabolites. nih.govresearchgate.net

An investigation into the photosensitizing potential of Gefitinib's main metabolites revealed significant differences in their phototoxic profiles. nih.gov The study utilized the neutral red uptake (NRU) phototoxicity test to determine a photoirritation factor (PIF) for each compound. According to the guidelines, a PIF value below 2 indicates a substance is "non-phototoxic". nih.gov

The results demonstrated that this compound (DF-GFT) is the only metabolite among those tested that can be classified as non-phototoxic, with a PIF value close to 1. nih.govresearchgate.netnih.gov In stark contrast, the metabolite O-Demorpholinopropyl Gefitinib (DMOR-GFT) was found to be markedly more phototoxic than the parent drug, with a PIF of 48, while O-Demethyl Gefitinib (DMT-GFT) was significantly less phototoxic than DMOR-GFT but still considered phototoxic with a PIF of 7. nih.govnih.gov These findings highlight the unique photochemical properties of this compound compared to other metabolites of Gefitinib. nih.gov

Table 2: Phototoxicity of Gefitinib and its Metabolites

| Compound | Photoirritation Factor (PIF) nih.govnih.gov | Classification nih.gov |

|---|---|---|

| Gefitinib (GFT) | >5 | Phototoxic |

| This compound (DF-GFT) | ~1 | Non-phototoxic |

| O-Demethyl Gefitinib (DMT-GFT) | 7 | Phototoxic |

Assessment of this compound's Photosensitizing Potential

Research into the photosensitizing capabilities of Gefitinib metabolites has revealed a negligible phototoxic potential for this compound. nih.gov In studies utilizing the in vitro neutral red uptake (NRU) phototoxicity test on human keratinocytes, this specific metabolite was classified as non-phototoxic. nih.govfrontiersin.orgfrontiersin.org The photoirritation factor (PIF), a key metric in this assay, was determined to be close to 1 for this compound. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net According to the Organisation for Economic Co-operation and Development (OECD) Guideline 432, a substance is labeled "non-phototoxic" when its PIF is less than 2. nih.govfrontiersin.org The replacement of the fluorine atom in the parent compound with a hydroxyl group in this compound results in this significantly diminished phototoxic activity. nih.gov

Contrast with Other Metabolites Regarding Phototoxicity and Photogenotoxicity

The phototoxic and photogenotoxic profiles of Gefitinib and its metabolites vary significantly, highlighting how structural changes from metabolism alter their interaction with UV light. nih.govfrontiersin.org While this compound is considered non-phototoxic, the same is not true for the parent drug or other metabolites. nih.govnih.gov

Phototoxicity Assessment:

The neutral red uptake (NRU) phototoxicity test revealed a wide range of phototoxic potentials among the compounds. nih.gov The parent drug, Gefitinib (GFT), is established as phototoxic with a Photoirritation Factor (PIF) of 13. nih.gov The metabolite O-Demorpholinopropyl gefitinib (DMOR-GFT) demonstrated a markedly enhanced phototoxic potential, with a PIF value of 48. nih.govfrontiersin.orgfrontiersin.org In contrast, O-Demethyl gefitinib (DMT-GFT) showed a reduced phototoxic potential compared to the parent drug but is still considered phototoxic with a PIF of 7. nih.govnih.govfrontiersin.org this compound (DF-GFT) stands out as the only metabolite tested that is considered non-phototoxic, with a PIF near 1. nih.govfrontiersin.orgfrontiersin.org

Table 1: Phototoxicity of Gefitinib and its Metabolites

| Compound | Photoirritation Factor (PIF) | Classification (OECD Guideline 432) |

|---|---|---|

| This compound (DF-GFT) | ~1 | Non-phototoxic nih.govfrontiersin.org |

| Gefitinib (GFT) | 13 | Phototoxic nih.gov |

| O-Demethyl gefitinib (DMT-GFT) | 7 | Phototoxic nih.govfrontiersin.org |

| O-Demorpholinopropyl gefitinib (DMOR-GFT) | 48 | Phototoxic nih.govfrontiersin.org |

Photodamage to Biomolecules:

Further studies have elucidated the mechanisms behind the observed phototoxicity by examining damage to specific cellular components.

Lipid Peroxidation: Using the thiobarbituric acid reactive substances (TBARS) method as a marker for lipid photoperoxidation, only O-Demorpholinopropyl gefitinib (DMOR-GFT) was found to photosensitize this process, producing a significant amount of TBARS. nih.govfrontiersin.orgfrontiersin.org

Protein Oxidation: Protein photooxidation, monitored by the 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization method, was primarily mediated by the parent drug, Gefitinib, and to a lesser degree by DMOR-GFT. nih.govfrontiersin.orgfrontiersin.org The protein oxidation associated with O-Demethyl gefitinib (DMT-GFT) was found to be almost negligible. nih.govfrontiersin.orgfrontiersin.org

Photogenotoxicity (DNA Damage): The comet assay was used to assess damage to cellular DNA. nih.govfrontiersin.org These tests indicated that O-Demethyl gefitinib (DMT-GFT) possesses the highest photogenotoxic potential. nih.govfrontiersin.orgfrontiersin.org Furthermore, the DNA damage induced by this metabolite was shown to be poorly repaired by cells after a recovery period. nih.govfrontiersin.org

Table 2: Summary of Photosensitized Damage by Gefitinib and Metabolites

| Compound | Lipid Photoperoxidation (TBARS) | Protein Photooxidation | Photogenotoxicity (Comet Assay) |

|---|---|---|---|

| Gefitinib (GFT) | Not significant | High nih.govfrontiersin.org | Induces damage frontiersin.org |

| This compound (DF-GFT) | Not reported | Not reported | Not reported |

| O-Demethyl gefitinib (DMT-GFT) | Not significant | Nearly negligible nih.govfrontiersin.org | Highest potential, poorly repaired nih.govfrontiersin.org |

| O-Demorpholinopropyl gefitinib (DMOR-GFT) | Significant nih.govfrontiersin.org | Moderate nih.govfrontiersin.org | Induces damage frontiersin.org |

Advanced Analytical Methodologies for the Study of 4 Defluoro 4 Hydroxy Gefitinib

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating complex mixtures, a critical step before detection and analysis. For a metabolite like 4-Defluoro-4-hydroxy Gefitinib (B1684475), which may be present alongside the parent drug and other metabolites in a biological sample, efficient separation is paramount.

High-Performance Liquid Chromatography (HPLC) is a well-established technique for the separation and quantification of drug metabolites. In the context of Gefitinib metabolism, HPLC has been instrumental in profiling the array of metabolites produced. In in vitro studies using human liver microsomes, HPLC coupled with radiochemical and mass spectral analysis has enabled the separation and subsequent identification of numerous Gefitinib metabolites. researchgate.net These investigations have successfully characterized the metabolic pathways, including the minor route of oxidative defluorination that produces 4-Defluoro-4-hydroxy Gefitinib. researchgate.net The ability of HPLC to resolve metabolites from the parent compound is crucial for building a comprehensive metabolic pathway. researchgate.net In some cases, alternative HPLC systems are developed specifically to enhance the separation of certain co-eluting metabolites. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC), a more recent advancement, utilizes columns with smaller particle sizes to provide significantly higher resolution, speed, and sensitivity compared to traditional HPLC. This enhanced separation capability is particularly valuable in metabolomics and pharmacokinetic studies where complex biological samples are analyzed. mdpi.com In preclinical research, such as studies investigating the effects of Gefitinib administration in mice, UHPLC coupled with mass spectrometry (UPLC/MS) is employed to profile endogenous metabolites in urine over time. mdpi.com The high resolving power of UHPLC is essential for handling the complexity of such samples and detecting subtle changes in metabolite profiles that may be correlated with the drug's pharmacokinetics. mdpi.com

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is an indispensable tool for the analysis of drug metabolites, providing molecular weight information and structural details that are crucial for definitive identification and quantification.

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, typically used for structural elucidation of unknown compounds and for highly selective quantification. news-medical.netresearchgate.net For structural analysis, an ion of a specific mass-to-charge ratio (m/z) is selected and then fragmented to produce a pattern of product ions; this fragmentation pattern serves as a structural fingerprint. news-medical.net This method has been applied to characterize Gefitinib metabolites formed in various systems, including those from human liver microsomes and lung cancer cell lines. researchgate.netnih.gov

For quantification, HPLC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode offer exceptional sensitivity and specificity. epa.gov This approach monitors a specific precursor-to-product ion transition, minimizing interferences from the matrix and ensuring reliable measurement even at very low concentrations. epa.gov The table below outlines typical parameters for a quantitative HPLC-MS/MS method, demonstrating the precision required for such analyses. epa.gov

| Parameter | Specification |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Inertsil ODS-3 (100 mm x 3.0 mm, 3 µm) |

| Column Temperature | 40°C |

| Detector | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Run Time | 12 minutes |

This table presents an example of a validated HPLC-MS/MS method developed for the quantification of impurities, showcasing the parameters applicable for sensitive and specific analysis. epa.gov

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high-resolution and accurate mass measurements. mdpi.com This capability is critical in untargeted metabolomics, where the goal is to identify as many metabolites as possible in a sample without prior selection. jrespharm.com High-resolution mass spectrometry (HR-MS) systems like Q-TOF provide precise mass data that allows for the determination of elemental compositions, significantly narrowing down the potential identities of an unknown metabolite. mdpi.com When coupled with UHPLC, the resulting UPLC-Q-TOF-MS platform is a powerful tool for comprehensive metabolite profiling in complex biological matrices like human plasma. jrespharm.com The system can distinguish between compounds with very similar masses, which is essential for confidently identifying metabolites in a dense chemical background. mdpi.com

| Parameter | Specification |

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UPLC) |

| Column | C18 (e.g., Agilent Zorbax C18, 1.8 µm, 50 x 2.1 mm) |

| Mobile Phase | Water and acetonitrile (B52724) with 0.1% formic acid |

| Flow Rate | 0.200 mL/min |

| Detector | Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF MS) |

| Ionization Mode | Positive Ionization Mode |

This table summarizes a typical UPLC-Q-TOF MS system configuration used for metabolite profiling in human plasma. jrespharm.com

Application in Preclinical Research

The analysis of this compound plays a role in several areas of preclinical research. In vitro metabolism studies using human liver microsomes identified oxidative defluorination as one of the three primary regions of metabolic activity on the Gefitinib molecule, alongside O-demethylation and morpholine (B109124) ring opening. researchgate.net These studies confirmed that while oxidative defluorination is a minor pathway compared to others, it is a consistent route of biotransformation. researchgate.net

Further research has explored the biological activities of Gefitinib metabolites. For instance, this compound, along with other metabolites, exhibits enhanced UV-light absorption compared to the parent drug. researchgate.netfrontiersin.org This has prompted preclinical investigations into the potential of these metabolites to induce photosensitivity. researchgate.netfrontiersin.org Such studies are crucial for assessing the complete safety profile of a drug and understanding whether its metabolites contribute to any observed adverse effects. frontiersin.org The ability to accurately detect and characterize this compound is therefore essential for these preclinical safety and metabolism evaluations.

Quantification in In Vitro Cellular Models

The quantification of this compound in in vitro cellular models is essential for elucidating its formation, cellular accumulation, and potential biological effects. nih.govfrontiersin.orgbiotech-asia.org Studies have utilized various cell lines to investigate the metabolism of gefitinib and the subsequent effects of its metabolites.

Gefitinib undergoes metabolic bioactivation primarily through Phase I hepatic metabolism, involving cytochrome P450 enzymes like CYP3A4 and CYP2D6, leading to the formation of metabolites including this compound. nih.govfrontiersin.orgbiotech-asia.org Analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS), are pivotal for the sensitive and specific quantification of these metabolites in cellular lysates and culture media. nih.govresearchgate.net

For instance, in studies investigating the phototoxicity of gefitinib metabolites, human skin cells have been used. frontiersin.org The quantification of this compound in these models helps to assess its individual contribution to the observed phototoxic or photogenotoxic effects. nih.gov One study noted that while other metabolites of gefitinib showed varying degrees of phototoxicity, this compound was found to be non-phototoxic, with a photoirritation factor (PIF) close to 1. nih.govresearchgate.net

The following table summarizes key aspects of the quantification of this compound in in vitro cellular models based on available research.

| Parameter | Details | Source |

| Cellular Models | Human skin cells, Non-small cell lung cancer (NSCLC) cell lines (e.g., H322, Calu-3) | frontiersin.orgnih.gov |

| Analytical Technique | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) | nih.govresearchgate.net |

| Purpose of Quantification | To study metabolite formation, cellular accumulation, and biological activity (e.g., phototoxicity) | nih.govfrontiersin.org |

| Key Finding | This compound was found to be non-phototoxic in cellular assays. | nih.govresearchgate.net |

Analysis in Animal Model Tissues (e.g., Xenograft Mouse Tumors, Rat Biological Fluids)

The analysis of this compound in animal models provides critical insights into its in vivo disposition and its potential role in the therapeutic efficacy and toxicity of gefitinib. Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are commonly used to evaluate the anti-tumor effects of anticancer agents and their metabolites. nih.govamegroups.orgoncotarget.com

In these models, the quantification of gefitinib and its metabolites, including this compound, in tumor tissue and biological fluids like plasma is performed to establish pharmacokinetic-pharmacodynamic (PK/PD) relationships. nih.govoncotarget.com For example, studies have evaluated the efficacy of gefitinib in xenograft models of non-small cell lung cancer (NSCLC) using cell lines such as H358 and H1975. amegroups.orgoncotarget.com While these studies primarily focus on the parent drug, the analytical methods developed are often capable of measuring major metabolites.

In rat models, bioanalytical methods using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed for the simultaneous quantification of gefitinib and its metabolites in plasma. waters.commdpi.com These methods are crucial for supporting drug metabolism and pharmacokinetic (DMPK) studies. waters.com Sample preparation typically involves protein precipitation from the plasma samples. mdpi.com

The table below outlines the key features of the analysis of this compound in animal models.

| Parameter | Details | Source |

| Animal Models | Xenograft mouse models (with human NSCLC cell lines like H358, H1975, A431, A549), Sprague-Dawley rats | biotech-asia.orgamegroups.orgoncotarget.comnih.gov |

| Tissues/Fluids Analyzed | Xenograft mouse tumors, Rat plasma | nih.govwaters.commdpi.com |

| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | waters.commdpi.com |

| Sample Preparation | Protein precipitation for plasma samples | mdpi.com |

| Application | Pharmacokinetic/pharmacodynamic (PK/PD) studies, Drug metabolism and pharmacokinetic (DMPK) studies | nih.govwaters.com |

Utility as a Reference Standard in Pharmaceutical Analysis

This compound serves as a critical reference standard in the pharmaceutical analysis of gefitinib. axios-research.comaxios-research.com Reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of drug substances and drug products.

The use of this compound as a reference standard is essential for several applications:

Analytical Method Development and Validation: It is used to develop and validate analytical methods, such as HPLC, for the quantification of gefitinib and the detection of its impurities in bulk drug and finished dosage forms. cleanchemlab.comimpactfactor.org

Quality Control (QC): During the synthesis and formulation stages of gefitinib drug development, this compound is used as a QC check to monitor for the presence of this specific metabolite as an impurity. axios-research.comcleanchemlab.com

Impurity Profiling: As a known metabolite, this compound is a key compound in the impurity profile of gefitinib. Regulatory guidelines often require the identification and quantification of such impurities. pharmaffiliates.com

Pharmacopeial Traceability: The reference standard is often compliant with regulatory guidelines and can be used for traceability against pharmacopeial standards (e.g., USP or EP). axios-research.comaxios-research.com

The availability of a well-characterized reference standard for this compound is therefore indispensable for pharmaceutical manufacturers to ensure the quality and consistency of gefitinib products. axios-research.comcleanchemlab.com

Research Implications and Perspectives on 4 Defluoro 4 Hydroxy Gefitinib

Contribution to Understanding Gefitinib (B1684475) Metabolic Fate and Variability

The biotransformation of gefitinib is a critical determinant of its therapeutic efficacy and is primarily carried out by cytochrome P450 (CYP) enzymes in the liver and other tissues. nih.govechemi.comdovepress.com One of the notable metabolic pathways is the oxidative defluorination of the halogenated phenyl group, which results in the formation of 4-Defluoro-4-hydroxy gefitinib. echemi.comdrugbank.comresearchgate.net

Influence of CYP1A1 Expression and Activity on Gefitinib Efficacy

The enzyme CYP1A1, found in extrahepatic tissues like the lungs, plays a significant role in the metabolism of gefitinib. nih.govmdpi.com Studies have shown that CYP1A1 can metabolize gefitinib, and its activity can influence the drug's effectiveness. nih.govccspublishing.org.cn Research indicates that there are notable differences in gefitinib metabolism between sensitive and resistant non-small cell lung cancer (NSCLC) cell lines. nih.govnih.gov Specifically, only sensitive cells were observed to metabolize gefitinib, leading to a significant reduction in the intracellular concentration of the drug over a 12-24 hour period. nih.govnih.gov This metabolic process is a consequence of the drug's effectiveness, not the cause of it. nih.govnih.gov

Interestingly, inhibiting CYP1A1 activity has been shown to enhance gefitinib's efficacy. nih.govnih.gov By preventing the breakdown of gefitinib, the intracellular drug levels remain higher for longer, leading to a more potent inhibition of the EGFR signaling pathway and cell proliferation. nih.govccspublishing.org.cn This suggests that the metabolic activity of CYP1A1 in lung cancer cells could serve as an early indicator of treatment response in patients with EGFR wild-type NSCLC. nih.govbiotech-asia.org

Impact on Local Drug Exposure within Tumors

The metabolism of gefitinib within the tumor microenvironment can significantly affect local drug exposure. nih.gov High expression and activity of CYP1A1 in tumor cells can lead to rapid metabolism of gefitinib, thereby reducing its local concentration and potentially diminishing its anti-tumor effects. nih.govccspublishing.org.cn Conversely, inhibiting CYP1A1 can increase the local concentration of active gefitinib, enhancing its therapeutic impact. nih.govbiotech-asia.org This is supported by findings that co-administration of a CYP1A1 inhibitor with gefitinib leads to decreased metabolism and consequently, prolonged exposure to the active drug within the tumor. nih.gov This enhanced local exposure results in greater inhibition of key signaling pathways like MAPK and PI3K/AKT/mTOR. nih.gov

Role in Structure-Activity Relationship (SAR) Studies of Quinazoline-Based EGFR Inhibitors

The quinazoline (B50416) scaffold is a cornerstone in the development of EGFR inhibitors. nih.govresearchgate.net Understanding the structure-activity relationships (SAR) of these compounds is crucial for designing more effective and selective drugs.

Alterations in Pharmacological Activity Resulting from Oxidative Defluorination

The formation of this compound through oxidative defluorination represents a significant chemical modification to the parent drug. frontiersin.orgmdpi.com This alteration can impact the pharmacological properties of the molecule. For instance, while some metabolites of gefitinib, like O-desmethyl gefitinib, retain comparable enzymatic inhibitory activity to the parent compound, their cellular activity can be lower due to poor cell penetration. dovepress.com The introduction of a hydroxyl group in place of a fluorine atom on the phenyl ring, as seen in this compound, can change the molecule's polarity and its ability to interact with the EGFR binding site and other cellular components. frontiersin.org Studies have shown that this metabolite displays enhanced UV-light absorption compared to gefitinib. frontiersin.orgnih.gov

Implications for Rational Design of Next-Generation Tyrosine Kinase Inhibitors

The insights gained from studying metabolites like this compound are invaluable for the rational design of new TKIs. researchgate.netnih.govscispace.com By understanding how metabolic changes affect activity and resistance, medicinal chemists can design next-generation inhibitors that are less susceptible to metabolic deactivation or that have metabolites with retained or even enhanced activity. researchgate.net For example, knowledge of the metabolic pathways can guide the modification of the quinazoline scaffold to block sites of metabolism, thereby increasing the drug's half-life and efficacy. mdpi.comsemanticscholar.org Furthermore, understanding the SAR of different metabolites helps in predicting the potential activity and toxicity of new drug candidates. mdpi.com

Interplay between Drug Metabolism and Acquired Resistance to EGFR Inhibitors

Acquired resistance is a major challenge in cancer therapy with EGFR inhibitors. frontiersin.orgnih.gov While secondary mutations in the EGFR gene are a common mechanism of resistance, metabolic factors can also play a crucial role. pnas.org The metabolism of gefitinib can contribute to both primary and acquired resistance. ccspublishing.org.cn For instance, high metabolic activity in tumor cells can lead to insufficient drug levels to effectively inhibit the target, a form of primary resistance. ccspublishing.org.cn

In the context of acquired resistance, alterations in drug transporter expression, such as ABCC10, have been shown to contribute to gefitinib resistance by decreasing intracellular drug concentrations. frontiersin.orgpharmgkb.org The interplay between drug efflux pumps and metabolic enzymes can create a challenging environment for maintaining therapeutic drug levels within the tumor. Understanding how metabolites like this compound interact with these transporters and how their formation is regulated in resistant tumors is an important area of ongoing research.

Monitoring Metabolite Concentrations in Resistance Research

The study of how gefitinib is metabolized within the body is critical for understanding the variability in patient responses and the onset of drug resistance. researchgate.net The process is complex, involving several cytochrome P450 (CYP) enzymes, primarily CYP3A4, which convert gefitinib into various metabolites, including this compound. nih.govfrontiersin.org The concentration of these metabolites in relation to the parent drug can offer insights into the mechanisms of resistance.

Research has shown that the metabolic activity within cancer cells can significantly influence the effectiveness of gefitinib. nih.gov In certain EGFR wild-type NSCLC cell lines that are sensitive to gefitinib, the drug is actively metabolized. This metabolic process leads to a reduction in the intracellular concentration of gefitinib itself over time. nih.gov One of the enzymes implicated in this process is CYP1A1, which is expressed in the lungs and can produce the para-hydroxyaniline metabolite, this compound, through oxidative defluorination. nih.gov

A pivotal finding is that the metabolites of gefitinib, including the family to which this compound belongs, are less potent at inhibiting cell proliferation and EGFR autophosphorylation than the parent compound, gefitinib. nih.gov This suggests that rapid or extensive metabolism of gefitinib into these less active forms could be a mechanism of resistance. By converting the active drug into weaker derivatives, the cancer cell effectively reduces its own exposure to the therapeutic agent.

This has led to the hypothesis that monitoring the rate of gefitinib metabolism and the resulting metabolite concentrations could be a valuable tool in resistance research. Studies have shown that inhibiting CYP1A1 activity in sensitive cancer cells prevents the drop in intracellular gefitinib levels. nih.gov This action enhances the drug's ability to inhibit key signaling pathways and cell proliferation, effectively increasing its potency. nih.gov Therefore, a high concentration of metabolites like this compound relative to the parent drug could serve as a biomarker indicating a metabolic state that is less responsive to therapy. Therapeutic drug monitoring (TDM) is an emerging strategy to personalize treatment with kinase inhibitors by adjusting doses based on systemic drug levels, which can be influenced by such metabolic variations. nih.gov

Table 1: Comparative Efficacy of Gefitinib and its Metabolites in H322 NSCLC Cells

| Compound | IC₅₀ for Cell Proliferation (μM) |

| Gefitinib | 0.13 |

| Metabolite M1 | 0.7 |

| Metabolite M2 | 0.5 |

| Metabolite M3 | 1.4 |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates a more potent compound. Data sourced from a study on gefitinib metabolism in NSCLC cell lines, where M1, M2, and M3 are reported metabolites. nih.gov

Metabolic Reprogramming as a Factor in Therapeutic Response

Metabolic reprogramming is a hallmark of cancer, where malignant cells alter their metabolic pathways to support rapid growth and survival. frontiersin.org This cellular plasticity also plays a crucial role in the development of drug resistance. mdpi.com In the context of gefitinib, the therapeutic response is not only governed by the drug's direct interaction with EGFR but also by the broader metabolic state of the cancer cell, which includes the very pathways that produce metabolites like this compound.

The formation of this compound is a direct result of the cell's metabolic machinery acting on the drug. This biotransformation is part of a larger picture of xenobiotic metabolism, which can be dysregulated in cancer. researchgate.netfrontiersin.org Research indicates that in gefitinib-resistant NSCLC, there are significant shifts in cellular metabolism, often favoring pathways that can circumvent the drug's inhibitory effects. mdpi.com For instance, some resistant cells show an increased reliance on oxidative phosphorylation, a reversal of the typical Warburg effect seen in many cancers. mdpi.com

While there is no direct evidence to suggest that this compound itself actively drives metabolic reprogramming, its formation is an integral part of the cell's metabolic response to the drug. The key insight is that the cell's capacity to metabolize gefitinib is, in itself, a factor in the therapeutic outcome. nih.gov If a cancer cell has a high level of activity in the enzymes that produce this compound (such as CYP1A1 or CYP3A4), it will more effectively clear the active parent drug, thereby diminishing the therapeutic response. nih.govnih.gov

Table 2: Key Metabolic Concepts in Gefitinib Therapy

| Concept | Description | Relevance to this compound |

| Drug Metabolism | The enzymatic conversion of drugs into other compounds (metabolites). Primarily occurs via Cytochrome P450 enzymes. frontiersin.org | This compound is a product of gefitinib's Phase I metabolism via oxidative defluorination. nih.gov |

| Metabolic Reprogramming | Alterations in cellular metabolic pathways that cancer cells use to sustain growth and resist therapy. frontiersin.org | The capacity of a cell to metabolize gefitinib (producing metabolites like this compound) is a facet of its metabolic state that can influence drug sensitivity. nih.gov |

| Acquired Resistance | Cancer cells that were initially responsive to a drug become unresponsive over time. oncotarget.com | High metabolic clearance of gefitinib into less active metabolites, such as this compound, can contribute to resistance by lowering the concentration of the active drug. nih.gov |

Emerging Research Avenues and Methodological Innovations

Advanced In Vitro Model Systems for Metabolic Studies

The foundation of modern drug metabolism research lies in the use of sophisticated in vitro systems that can accurately replicate the complex metabolic processes occurring in the human body. These models are crucial for identifying metabolites, elucidating metabolic pathways, and predicting potential drug-drug interactions.

Application of Human Liver Microsomes and Recombinant CYP Enzymes

Human liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. They represent a cornerstone in vitro tool for studying the metabolism of drugs like Gefitinib (B1684475).

Investigations using human liver microsomes have been instrumental in characterizing the metabolic pathways of Gefitinib. nih.gov Studies have shown that Gefitinib undergoes extensive biotransformation, and one of the identified metabolic routes is oxidative defluorination, which leads to the formation of 4-Defluoro-4-hydroxy Gefitinib. nih.govresearchgate.net This specific pathway, however, has been described as a minor route of metabolism in these in vitro systems. nih.govresearchgate.net

The primary metabolic pathways observed in human liver microsomes for Gefitinib include the opening of the morpholine (B109124) ring and O-demethylation of the quinazoline (B50416) methoxy (B1213986) group. nih.govresearchgate.net The formation of this compound is attributed to the activity of CYP enzymes. Specifically, CYP3A4 and CYP3A5 have been identified as the enzymes responsible for its formation. researchgate.net

To further pinpoint the specific enzymes involved, researchers utilize recombinant CYP enzymes, which are individual human CYP isoforms expressed in a cellular system. This allows for the study of each enzyme's contribution to the metabolism of a drug in isolation. nih.gov Studies with recombinant CYPs have confirmed that CYP3A4 is a key enzyme in the metabolism of Gefitinib. echemi.comnih.gov While CYP2D6 is predominantly responsible for the formation of the major plasma metabolite, O-desmethyl gefitinib, CYP3A4 and CYP3A5 are involved in other oxidative transformations, including the generation of this compound. researchgate.netresearchgate.netnih.gov

| In Vitro System | Key Finding | Metabolite(s) of Focus | Primary Enzyme(s) Implicated | Reference |

|---|---|---|---|---|

| Human Liver Microsomes | Oxidative defluorination is a minor metabolic pathway for Gefitinib. | This compound | CYP450 Superfamily | nih.govresearchgate.net |

| Human Liver Microsomes | Major metabolic pathways involve morpholine ring opening and O-demethylation. | O-desmethyl gefitinib and others | CYP450 Superfamily | nih.gov |

| Recombinant CYP Enzymes | CYP3A4 and CYP3A5 are responsible for the formation of this compound. | This compound | CYP3A4, CYP3A5 | researchgate.net |

| Recombinant CYP Enzymes | CYP2D6 is the main enzyme for the formation of the major plasma metabolite, O-desmethyl gefitinib. | O-desmethyl gefitinib | CYP2D6 | researchgate.netnih.gov |

Use of Organoid Models in Drug Metabolism Research

While microsomes are invaluable, they lack the cellular complexity and architecture of intact organs. Organoid models, which are three-dimensional (3D) cell cultures derived from stem cells that self-organize to resemble their organ of origin, are emerging as a more physiologically relevant in vitro system. frontiersin.orgmdpi.comfrontiersin.org Intestinal and liver organoids, in particular, offer a promising platform for drug metabolism research as they can better mimic the in vivo environment. nih.govresearchgate.net

Studies utilizing human colon and small intestine organoids have investigated the effects of Gefitinib, revealing tissue-specific responses. frontiersin.orgnih.gov For instance, differences in the expression of CYP3A4 and CYP3A5 were observed between colon and small intestine organoids in response to Gefitinib treatment. nih.gov This highlights the potential of organoid models to uncover more nuanced aspects of drug metabolism that might be missed in simpler systems. While these studies have not specifically focused on the profile of this compound, they lay the groundwork for future investigations into metabolite formation in these advanced models. The ability of organoids to maintain physiological properties and cellular organization makes them a valuable tool for predicting drug-induced toxicities and for studying the metabolic fate of drugs like Gefitinib in a more context-specific manner. frontiersin.orgresearchgate.net

Computational Approaches in Metabolite Research

In parallel with advancements in wet-lab methodologies, computational or in silico approaches are becoming increasingly integral to drug metabolism research. These methods can predict metabolic fate, potential toxicity, and interactions with biological targets, thereby guiding and refining experimental studies.

Molecular Docking and Dynamics Simulations for Metabolite-Enzyme Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule, such as a drug metabolite, to the active site of a protein, like a CYP enzyme.

Molecular docking studies have been performed to understand the interaction of Gefitinib with various CYP450 enzymes, including CYP3A4 and CYP2D6. plos.org These simulations provide insights into the structural basis of these interactions, showing how Gefitinib fits into the enzyme's binding pocket. plos.orgnih.govacs.org By analyzing the binding energies, researchers can infer the strength of the interaction, which correlates with the enzyme's ability to metabolize the drug. plos.org For example, a lower binding energy suggests a stronger interaction. plos.org Such studies have been used to explain the drug-drug interaction potential of Gefitinib when co-administered with other drugs. plos.org While specific docking studies for this compound are not widely reported, the methodologies applied to the parent compound can be extended to its metabolites to predict their own interactions with metabolizing enzymes or other protein targets.

In Silico Prediction of Metabolite Reactivity and Biological Impact

Predicting the reactivity of a metabolite is crucial, as some metabolites can be chemically reactive and lead to toxicity. sci-hub.se In silico tools and models are being developed to predict the formation of reactive metabolites. nih.gov These models use algorithms based on known bioactivation pathways and chemical structures to identify potentially labile sites on a molecule. nih.govresearchgate.net

For Gefitinib, it is known that its metabolism can lead to the formation of reactive intermediates. researchgate.netsci-hub.se In silico models can be used to predict which parts of the Gefitinib molecule, and by extension its metabolites like this compound, are most likely to undergo metabolic activation to a reactive species. For example, the XenoSite reactivity model is an online tool that can predict sites of metabolism that could lead to the formation of reactive intermediates. nih.gov While specific predictions for this compound are not detailed in the available literature, the application of such tools represents a significant future direction in understanding its potential biological impact.

Future Directions in Comprehensive Metabolite Profiling and Pharmacometabolomics

The field of metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is providing a holistic view of the metabolic response to drugs. Pharmacometabolomics, a sub-discipline, aims to link an individual's metabolic profile to their response to a drug, paving the way for personalized medicine. nih.govresearchgate.netmdpi.com

Comprehensive metabolite profiling of Gefitinib has been undertaken in various biological matrices, identifying a large number of metabolites in preclinical species and humans. nih.govtandfonline.comnih.gov These studies utilize advanced analytical techniques like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-Q-TOF-MS/MS) to detect and identify even minor metabolites. tandfonline.comnih.gov Such comprehensive profiling has revealed novel metabolic pathways for Gefitinib in vivo that were not observed in earlier in vitro studies. nih.gov

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 2-chloro-4-[[7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenol | guidechem.comsynzeal.com |

| CAS Number | 847949-50-2 | guidechem.comsynzeal.comchemicalbook.com |

| Molecular Formula | C22H25ClN4O4 | guidechem.com |

| Molecular Weight | 444.91 g/mol | guidechem.com |

Q & A

Q. How can researchers ensure rigorous validation of anti-tumor activity in vivo?

- Methodological Answer :

- Dosing Regimen : Specify route (oral gavage), frequency (QD vs. BID), and vehicle (e.g., 0.5% methylcellulose).

- Endpoint Criteria : Use RECIST guidelines for tumor volume measurements and bioluminescence imaging.

- Histopathology : Include H&E staining and IHC for Ki-67/CD31 to assess proliferation/angiogenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.